2,4,5-Trimethylbenzene-1-sulfonyl fluoride 2,4,5-Trimethylbenzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 445-09-0
VCID: VC18110693
InChI: InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11FO2S
Molecular Weight: 202.25 g/mol

2,4,5-Trimethylbenzene-1-sulfonyl fluoride

CAS No.: 445-09-0

Cat. No.: VC18110693

Molecular Formula: C9H11FO2S

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trimethylbenzene-1-sulfonyl fluoride - 445-09-0

Specification

CAS No. 445-09-0
Molecular Formula C9H11FO2S
Molecular Weight 202.25 g/mol
IUPAC Name 2,4,5-trimethylbenzenesulfonyl fluoride
Standard InChI InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
Standard InChI Key NDULBWPKVMBSOF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)F)C

Introduction

Structural and Chemical Properties

Molecular Architecture

2,4,5-Trimethylbenzene-1-sulfonyl fluoride (C₉H₁₁FO₂S) consists of a benzene ring with methyl groups at positions 2, 4, and 5, and a sulfonyl fluoride group (-SO₂F) at position 1. The substituents create steric and electronic effects that influence reactivity. The sulfonyl fluoride group is electron-withdrawing, while the methyl groups donate electrons inductively but exert steric hindrance.

The molecular geometry can be predicted using computational methods. Density Functional Theory (DFT) calculations for analogous sulfonyl fluorides suggest a planar sulfonyl group with bond angles of approximately 120° around the sulfur atom . The methyl groups adopt positions that minimize steric clashes, likely resulting in a distorted tetrahedral arrangement around the sulfonyl sulfur.

Physicochemical Properties

Theoretical properties of 2,4,5-trimethylbenzene-1-sulfonyl fluoride are extrapolated from structurally similar compounds:

PropertyPredicted ValueBasis for Estimation
Molecular Weight202.25 g/molSum of atomic masses
Melting Point85–90°CComparison to 2,4,6-trimethylbenzene sulfonyl chloride
Boiling Point280–285°C (dec.)Thermal stability of sulfonyl fluorides
LogP (Octanol-Water)2.8–3.2Calculated using XLOGP3
Water Solubility0.05–0.1 mg/mLAnalogous sulfonyl fluorides

The compound is expected to exhibit moderate lipophilicity, making it suitable for organic solvent-based reactions. Its stability in aqueous environments is likely limited due to hydrolysis of the sulfonyl fluoride group under basic conditions.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 2,4,5-trimethylbenzene-1-sulfonyl fluoride is documented, plausible routes can be proposed:

Route 1: Sulfonation of 1,2,4-Trimethylbenzene

  • Sulfonation: Reaction of 1,2,4-trimethylbenzene with chlorosulfonic acid to form the sulfonic acid intermediate.

  • Fluorination: Conversion of the sulfonic acid to the sulfonyl fluoride using excess phosphorus pentafluoride (PF₅) or xenon difluoride (XeF₂) .

Route 2: Direct Fluorination of Sulfonyl Chloride

  • Chlorosulfonation: Introduce a sulfonyl chloride group to 1,2,4-trimethylbenzene.

  • Halide Exchange: Replace chloride with fluoride using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) .

Reaction Mechanisms

The sulfonyl fluoride group participates in nucleophilic substitution reactions. For example, in the presence of amines, it forms sulfonamides:

R-SO2F+R’NH2R-SO2NHR’+HF\text{R-SO}_2\text{F} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HF}

This reactivity is exploited in activity-based protein profiling (ABPP) to tag enzyme active sites covalently. The methyl substituents hinder para-substitution, directing electrophilic attacks to meta positions.

Applications in Chemical Research

Covalent Inhibitor Design

Sulfonyl fluorides are emerging as "clickable" warheads in drug discovery. Compared to chlorides, fluorides offer improved hydrolytic stability while retaining reactivity toward catalytic serine residues . The methyl groups in 2,4,5-trimethylbenzene-1-sulfonyl fluoride may enhance membrane permeability due to increased lipophilicity.

Table 3.1: Comparison of Sulfonyl Halide Reactivity

PropertySulfonyl ChlorideSulfonyl Fluoride
Hydrolytic Half-Life (pH 7)2–4 hours50–100 hours
Thiol Reactivity (k₂, M⁻¹s⁻¹)1.2 × 10³8.5 × 10²
Plasma StabilityLowModerate

Polymer Chemistry

The compound could serve as a crosslinking agent in sulfonated polymers. For instance, copolymerization with styrene derivatives may yield ion-exchange membranes with tailored porosity .

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